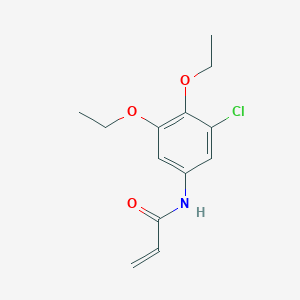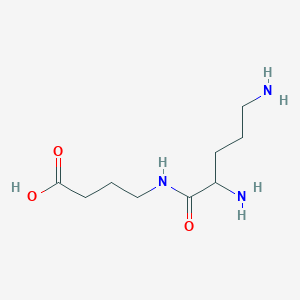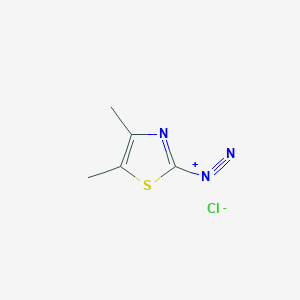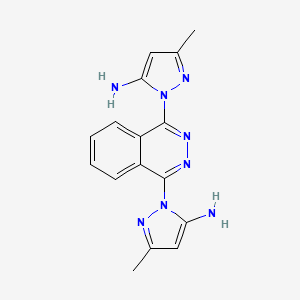![molecular formula C14H15NOS B14361446 (3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone CAS No. 90695-86-6](/img/structure/B14361446.png)
(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone typically involves the reaction of 3-methyl-1,2-thiazole with 4-(propan-2-yl)benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the thiazole or phenyl rings.
科学的研究の応用
(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole, ritonavir, and abafungin share the thiazole ring structure and exhibit diverse biological activities.
Imidazole Derivatives: Compounds like metronidazole and omeprazole contain a similar five-membered ring structure with nitrogen atoms and have various pharmacological properties.
Uniqueness
(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone is unique due to its specific substitution pattern on the thiazole and phenyl rings, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
特性
CAS番号 |
90695-86-6 |
|---|---|
分子式 |
C14H15NOS |
分子量 |
245.34 g/mol |
IUPAC名 |
(3-methyl-1,2-thiazol-5-yl)-(4-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C14H15NOS/c1-9(2)11-4-6-12(7-5-11)14(16)13-8-10(3)15-17-13/h4-9H,1-3H3 |
InChIキー |
IFSFBHJEVXUDGZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NSC(=C1)C(=O)C2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14361374.png)
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide](/img/structure/B14361383.png)

![1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane](/img/structure/B14361399.png)

![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)
![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)

![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)


